molecular formula C7H9ClOS B8696973 (R)-3-Chloro-1-(thiophen-2-YL)propan-1-OL

(R)-3-Chloro-1-(thiophen-2-YL)propan-1-OL

Cat. No. B8696973
M. Wt: 176.66 g/mol
InChI Key: YISRPYKYTBBHBK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168805B2

Procedure details

In this example, thiophene is used as the starting material to be acylated by Friedel-Crafts reaction so as to form 3-chloro-1-(2-thienyl)-propanone. Hydride reduction of this propanone forms racemic 3-chloro-1-(2-thienyl)-propan-1-ol. Racemic 3-chloro-1-(2-thienyl)-propan-1-ol is then resolved via enzymatic transesterification to form (S)-(−)-3-chloro-1-(2-thienyl)-propan-1-ol. Subsequently, the resulting chiral chloropropanol is aminated to form (S)-(−)-3-methylamino-1-(2-thienyl)-propan-1-ol with methylamine. In this process, the yield of enzymatic resolution is very low (35%). In addition, large excess, 20 equivalents, of methylamine is required for the amination reaction and the overall yield is low (24%), which renders this process economically less competitive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].ClCC(=O)CC1SC=CC=1.[Cl:12][CH2:13][CH2:14][CH:15]([C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)[OH:16]>>[Cl:12][CH2:13][CH2:14][C@@H:15]([C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC=1SC=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC[C@H](O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08168805B2

Procedure details

In this example, thiophene is used as the starting material to be acylated by Friedel-Crafts reaction so as to form 3-chloro-1-(2-thienyl)-propanone. Hydride reduction of this propanone forms racemic 3-chloro-1-(2-thienyl)-propan-1-ol. Racemic 3-chloro-1-(2-thienyl)-propan-1-ol is then resolved via enzymatic transesterification to form (S)-(−)-3-chloro-1-(2-thienyl)-propan-1-ol. Subsequently, the resulting chiral chloropropanol is aminated to form (S)-(−)-3-methylamino-1-(2-thienyl)-propan-1-ol with methylamine. In this process, the yield of enzymatic resolution is very low (35%). In addition, large excess, 20 equivalents, of methylamine is required for the amination reaction and the overall yield is low (24%), which renders this process economically less competitive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].ClCC(=O)CC1SC=CC=1.[Cl:12][CH2:13][CH2:14][CH:15]([C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)[OH:16]>>[Cl:12][CH2:13][CH2:14][C@@H:15]([C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC=1SC=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC[C@H](O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08168805B2

Procedure details

In this example, thiophene is used as the starting material to be acylated by Friedel-Crafts reaction so as to form 3-chloro-1-(2-thienyl)-propanone. Hydride reduction of this propanone forms racemic 3-chloro-1-(2-thienyl)-propan-1-ol. Racemic 3-chloro-1-(2-thienyl)-propan-1-ol is then resolved via enzymatic transesterification to form (S)-(−)-3-chloro-1-(2-thienyl)-propan-1-ol. Subsequently, the resulting chiral chloropropanol is aminated to form (S)-(−)-3-methylamino-1-(2-thienyl)-propan-1-ol with methylamine. In this process, the yield of enzymatic resolution is very low (35%). In addition, large excess, 20 equivalents, of methylamine is required for the amination reaction and the overall yield is low (24%), which renders this process economically less competitive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].ClCC(=O)CC1SC=CC=1.[Cl:12][CH2:13][CH2:14][CH:15]([C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)[OH:16]>>[Cl:12][CH2:13][CH2:14][C@@H:15]([C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC=1SC=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC[C@H](O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.